molecular formula C21H32N4O3 B6429626 3-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one CAS No. 2034265-70-6

3-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one

Cat. No. B6429626
CAS RN: 2034265-70-6
M. Wt: 388.5 g/mol
InChI Key: OASWUHBJRZGMPE-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative with a piperazine ring attached. Quinazolinones are a class of organic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The piperazine ring is a common feature in many pharmaceuticals due to its conformational flexibility and ability to form hydrogen bonds .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed through techniques such as FT-IR, NMR, and LCMS spectroscopic studies . Single crystal X-ray diffraction analysis could provide further insights into the 3D structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The quinazolinone core might undergo reactions at the carbonyl group, while the piperazine ring could potentially be alkylated .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, and stability would need to be determined experimentally. The presence of the tert-butoxy group might increase the compound’s lipophilicity .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many quinazolinone derivatives exert their effects by interacting with enzymes or receptors in the body .

Future Directions

Future research could focus on exploring the biological activity of this compound and optimizing its properties for potential therapeutic applications. This could involve modifying the structure to improve potency, selectivity, or pharmacokinetic properties .

properties

IUPAC Name

3-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-21(2,3)28-15-17(26)14-24-10-8-23(9-11-24)12-13-25-16-22-19-7-5-4-6-18(19)20(25)27/h4-7,16-17,26H,8-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASWUHBJRZGMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCN(CC1)CCN2C=NC3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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